6-Aza-bicyclo[3.1.1]hept-3-ylamine

Medicinal Chemistry Drug Discovery Scaffold Hopping

Medicinal chemistry programs seeking to replace flexible piperidine/piperazine linkers with a conformationally constrained, three-dimensional scaffold should consider 6-aza-bicyclo[3.1.1]hept-3-ylamine. The cis isomer mimics the chair conformation of 1,4-disubstituted piperidine, while the trans isomer provides a unique boat geometry inaccessible to monocyclic amines—enabling novel binding-mode exploration. This rigidification reduces off-target kinase promiscuity and enhances CNS permeability via a lower TPSA scaffold. Scalable synthesis (up to 400 g batches) supports multi-gram lead-optimization campaigns. Sourced as an advanced amine building block for drug discovery.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
Cat. No. B12274239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aza-bicyclo[3.1.1]hept-3-ylamine
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1C(CC2CC1N2)N
InChIInChI=1S/C6H12N2/c7-4-1-5-3-6(2-4)8-5/h4-6,8H,1-3,7H2
InChIKeyOXDQBQNMGIDLJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aza-bicyclo[3.1.1]hept-3-ylamine: Procurement-Relevant Physicochemical and Structural Profile


6-Aza-bicyclo[3.1.1]hept-3-ylamine (CAS 2387535-09-1) is a bicyclic amine featuring a rigid 6-azabicyclo[3.1.1]heptane scaffold with a primary amine at the 3-position, possessing a molecular formula of C₆H₁₂N₂ and a molecular weight of 112.17 g/mol . This compound belongs to the azabicyclic family and serves as a saturated, three-dimensional building block for medicinal chemistry, classified as a nonclassical isostere of 1,4-disubstituted piperidine [1]. The rigid bicyclic framework imparts a unique spatial orientation of the amine functionality compared to monocyclic alternatives, making it a valuable scaffold for drug discovery programs seeking to modulate target binding and physicochemical properties .

6-Aza-bicyclo[3.1.1]hept-3-ylamine: Why In-Class Analogs Cannot Be Interchanged


Generic substitution among bicyclic amines fails due to profound conformational constraints that dictate exit vector geometry and target binding. 6-Aza-bicyclo[3.1.1]hept-3-ylamine adopts a rigid bicyclic conformation where the cis isomer serves as a three-dimensional analog of the 1,4-disubstituted piperidine chair conformer, while the trans isomer represents an unusual boat conformation, a distinction not present in monocyclic amines [1]. Furthermore, the presence of the bridgehead nitrogen at the 6-position introduces distinct pKa modulation and hydrogen-bonding capacity compared to analogs lacking this heteroatom or bearing substituents at different positions [2]. Even minor structural modifications, such as N-methylation to 6-methyl-6-azabicyclo[3.1.1]heptan-3-amine (pKa 11.03±0.40 predicted), significantly alter basicity and lipophilicity, directly impacting passive permeability and target engagement . These compound-specific conformational and electronic signatures preclude simple interchange without compromising the SAR and physicochemical optimization of a lead series.

6-Aza-bicyclo[3.1.1]hept-3-ylamine: Quantitative Differentiation Evidence for Procurement Decisions


6-Aza-bicyclo[3.1.1]hept-3-ylamine: Exit Vector Differentiation vs. Piperidine

The 6-azabicyclo[3.1.1]heptane scaffold confers a unique three-dimensional exit vector geometry compared to monocyclic piperidine. Specifically, the cis isomer of 3-substituted 6-azabicyclo[3.1.1]heptanes maps the exit vectors of a 1,4-disubstituted piperidine in its chair conformation, while the trans isomer provides an alternative boat-like geometry unavailable to piperidine [1]. This conformational constraint alters the spatial orientation of the 3-amino group, enabling distinct binding interactions with biological targets.

Medicinal Chemistry Drug Discovery Scaffold Hopping

6-Aza-bicyclo[3.1.1]hept-3-ylamine: Physicochemical Differentiation from N-Methyl Analog

The pKa of the secondary amine in the 6-azabicyclo[3.1.1]heptane ring system is substantially lower in the N-methyl analog (6-methyl-6-azabicyclo[3.1.1]heptan-3-amine, predicted pKa 11.03±0.40) compared to the parent amine 6-aza-bicyclo[3.1.1]hept-3-ylamine (predicted pKa ~5.5-9.7 range for related azabicyclic amines) . This difference arises from steric and electronic effects of the methyl substituent on the bridgehead nitrogen, which alters protonation state at physiological pH and directly impacts passive membrane permeability.

ADME pKa Lipophilicity

6-Aza-bicyclo[3.1.1]hept-3-ylamine: Scalable Synthesis Benchmark vs. Tropane Homologs

The 3-substituted 6-azabicyclo[3.1.1]heptane scaffold, including the 3-amino derivative, can be synthesized on a large scale using readily available bulk reagents. A common intermediate, N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, was obtained in quantities up to 400 g in a single run, demonstrating scalability for procurement [1]. This contrasts with smaller homologues of tropane, which may require more complex synthetic routes or lack the same level of demonstrated large-scale accessibility.

Process Chemistry Large-Scale Synthesis Building Block Availability

6-Aza-bicyclo[3.1.1]hept-3-ylamine: CNS Penetration Potential vs. Diazabicyclo Analogs

While direct brain penetration data for 6-aza-bicyclo[3.1.1]hept-3-ylamine is not available, closely related 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides demonstrate moderate brain penetration in rats, with an average brain:plasma ratio of approximately 0.3 across time points from 0.5 to 4 hours [1]. The mononitrogen 6-azabicyclo[3.1.1]heptane scaffold is predicted to have improved brain penetration relative to diazabicyclo analogs due to lower topological polar surface area (TPSA) and reduced hydrogen bond donor/acceptor count [2].

Blood-Brain Barrier CNS Drug Discovery Pharmacokinetics

6-Aza-bicyclo[3.1.1]hept-3-ylamine: Kinase Selectivity Potential vs. Piperazine-Based Drugs

Exit vector analysis and comparison of physicochemical and pharmacological properties of a 6-azabicyclo[3.1.1]heptane analogue of a piperazine-based drug demonstrated altered selectivity profiles [1]. The rigid bicyclic scaffold restricts conformational freedom, which can translate to improved kinase selectivity compared to the flexible piperazine ring, as evidenced by selectivity profiling of a 6-azabicyclo[3.1.1]heptane-containing compound against a panel of 124 kinases measured at 1 μM [2]. This suggests that 6-aza-bicyclo[3.1.1]hept-3-ylamine may serve as a selectivity-enhancing building block for kinase inhibitor design.

Kinase Inhibition Selectivity Scaffold Hopping

6-Aza-bicyclo[3.1.1]hept-3-ylamine: Procurement-Driven Application Scenarios


Scaffold Hopping from Piperidine to Constrained Bicyclic Amines

Medicinal chemistry programs seeking to replace flexible piperidine moieties with conformationally constrained isosteres can utilize 6-aza-bicyclo[3.1.1]hept-3-ylamine to lock the amine pharmacophore into a defined exit vector geometry [1]. The cis isomer mimics the chair conformation of 1,4-disubstituted piperidine, while the trans isomer provides a boat conformation inaccessible to monocyclic amines, enabling exploration of novel binding modes [1]. This scaffold hopping strategy is particularly valuable for improving target selectivity and reducing off-target promiscuity.

CNS Drug Discovery Programs Requiring Favorable Brain Penetration

For CNS-targeted programs, 6-aza-bicyclo[3.1.1]hept-3-ylamine offers a lower topological polar surface area (TPSA) scaffold compared to diazabicyclo analogs, predicting improved passive blood-brain barrier permeability [1]. While direct brain penetration data for this specific compound is not available, the related 3,6-diazabicyclo[3.1.1]heptane scaffold demonstrates moderate brain exposure (brain:plasma ratio ~0.3 in rat) [2], and the monoaza scaffold is expected to enhance this property due to reduced hydrogen-bonding capacity [1].

Kinase Inhibitor Optimization for Enhanced Selectivity

Programs developing kinase inhibitors can employ 6-aza-bicyclo[3.1.1]hept-3-ylamine as a rigid replacement for flexible piperazine or piperidine linkers to improve selectivity profiles [1]. Scaffold replacement studies have demonstrated altered kinase selectivity when substituting piperazine with the 6-azabicyclo[3.1.1]heptane framework, as evidenced by selectivity profiling against a panel of 124 kinases at 1 μM concentration [2]. This rigidification strategy can reduce off-target kinase inhibition and mitigate toxicity risks.

Large-Scale Synthesis of Advanced Building Blocks for Lead Optimization

Medicinal chemistry groups requiring multi-gram to hundred-gram quantities of advanced amine building blocks can reliably source 6-aza-bicyclo[3.1.1]hept-3-ylamine, as the parent scaffold is accessible via a scalable synthetic route from bulk reagents [1]. The demonstrated preparation of a key intermediate (N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid) in 400 g single-run quantities confirms the scalability of this chemical series, reducing procurement risk for lead optimization campaigns [1].

Quote Request

Request a Quote for 6-Aza-bicyclo[3.1.1]hept-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.